molecular formula C12H14ClNO2 B14587464 1-(3-Chlorocyclohexyl)-4-nitrobenzene CAS No. 61608-85-3

1-(3-Chlorocyclohexyl)-4-nitrobenzene

Cat. No.: B14587464
CAS No.: 61608-85-3
M. Wt: 239.70 g/mol
InChI Key: XMVAOSXZKUYGAU-UHFFFAOYSA-N
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Description

1-(3-Chlorocyclohexyl)-4-nitrobenzene ( 61608-85-3) is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This benzine derivative features a chlorocyclohexyl group and a nitro functional group, making it a valuable intermediate in organic synthesis and materials science research. Its structure suggests potential applications in the development of novel pharmaceutical candidates and as a building block for more complex chemical entities. The compound's properties, such as its LogP value of 4.38, indicate significant hydrophobicity, which can be a key factor in pharmacokinetics studies for drug discovery . Researchers may utilize this compound in Suzuki cross-coupling reactions, a common method for forming carbon-carbon bonds, analogous to the reactivity of simpler nitrochlorobenzenes . As with many nitroaromatic compounds, it may serve as a precursor in the synthesis of amines via reduction or be used in the preparation of liquid crystals and polymers. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to use.

Properties

CAS No.

61608-85-3

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

1-(3-chlorocyclohexyl)-4-nitrobenzene

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h4-7,10-11H,1-3,8H2

InChI Key

XMVAOSXZKUYGAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1 3 Chlorocyclohexyl 4 Nitrobenzene

Reactions of the Nitro Group in Aromatic Systems

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly influencing the synthetic pathways available for nitroaromatic compounds.

Catalytic Reduction of Nitroarenes to Anilines and Related Species

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, providing access to a wide range of valuable intermediates for pharmaceuticals, dyes, and agrochemicals. chemistryviews.org This conversion can be achieved through both heterogeneous and homogeneous catalytic methods.

Heterogeneous catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to the high yields and ease of catalyst separation. nih.govacs.org The reaction typically involves the use of a solid catalyst, often a noble metal such as palladium or platinum on a carbon support (Pd/C, Pt/C), or non-noble metal catalysts like Raney nickel. nih.gov

The generally accepted mechanism for the hydrogenation of nitroarenes on a heterogeneous catalyst surface is the Haber mechanism. acs.org This process involves a series of steps where the nitro group is sequentially reduced. The reaction begins with the adsorption of the nitroarene and molecular hydrogen onto the active sites of the catalyst surface. researchgate.net The nitro group is then reduced to a nitrosoarene intermediate, which is further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding aniline (B41778). nih.govacs.org The reaction sequence can be summarized as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the choice of catalyst, support material, reaction temperature, and pressure. nih.gov For instance, the use of a cerium-promoted nickel-based composite has been shown to be an effective catalyst for the hydrogenation of nitroarenes under relatively mild conditions. nih.gov

Interactive Data Table: Common Heterogeneous Catalysts for Nitroarene Reduction
CatalystSupportTypical Reaction ConditionsNotes
PalladiumCarbon (Pd/C)H₂ gas, various solvents (e.g., ethanol, ethyl acetate), room temperature to moderate heatWidely used, highly efficient, but can be expensive. nih.govnih.gov
PlatinumCarbon (Pt/C)H₂ gas, various solvents, often used for its high activity. chemistryviews.orgnih.govAnother effective but costly noble metal catalyst.
Raney NickelNone (alloy)H₂ gas, various solvents, often requires elevated temperature and pressureA more cost-effective alternative to noble metals, but can be pyrophoric. nih.govnih.gov
Nickel-Cerium CompositeSiO₂ pelletsH₂ gas (40 bar), Methanol, 60°CDemonstrates good activity and ease of separation. nih.gov
Copper-basedCarbon (Cu@C)NaBH₄, Ethanol, room temperatureAn efficient non-noble metal catalyst for nitroarene reduction. mdpi.com

Homogeneous catalysis offers an alternative to heterogeneous systems, often providing higher selectivity due to the well-defined nature of the molecular catalysts. nih.govacs.org These catalysts, which are soluble in the reaction medium, can be based on a variety of metals, including noble metals like ruthenium, rhodium, and palladium, as well as more abundant base metals. nih.govacs.org

Two primary pathways are generally considered for the homogeneous reduction of nitroarenes:

The Direct Pathway: Similar to the heterogeneous mechanism, this pathway involves the stepwise reduction of the nitro group to nitroso and then to hydroxylamine, which is finally converted to the aniline. nih.govacs.org

The Condensation Pathway: This pathway involves the condensation of the nitrosoarene and hydroxylamine intermediates to form an azoxy compound. The azoxy species is then successively reduced to an azo compound, a hydrazo compound, and finally cleaved to yield two molecules of the aniline. nih.govacs.org

The operative pathway can depend on the specific catalyst system and reaction conditions. For example, studies using a manganese-based catalyst have suggested that the reduction of nitroarenes proceeds primarily through the direct pathway. nih.govacs.org In contrast, some ruthenium-based systems have been shown to involve intermediates consistent with the condensation pathway. acs.org

Interactive Data Table: Comparison of Homogeneous Reduction Pathways
PathwayKey IntermediatesCatalyst ExamplesReference
DirectNitrosoarene, HydroxylamineManganese complexes nih.govacs.org
CondensationNitrosoarene, Hydroxylamine, Azoxy, Azo, Hydrazo compoundsRuthenium carbonyls acs.orggoogle.com

Photochemical and Photocatalytic Transformations of Nitroarenes

The interaction of light with nitroarenes can induce a range of chemical transformations, offering alternative synthetic routes that are often conducted under mild conditions. rsc.org Photoexcited nitroarenes can act as potent oxidants and participate in hydrogen atom transfer (HAT) reactions, leading to a variety of products. nih.govrsc.org

A significant photochemical reaction of nitroarenes is their conversion to chloroarenes through a denitrative chlorination process. escholarship.orgescholarship.orgnih.gov This transformation is particularly noteworthy as it allows for the direct replacement of a nitro group with a chlorine atom, a reaction that is challenging to achieve through traditional nucleophilic aromatic substitution on unactivated nitroarenes. escholarship.orgresearchgate.net

The reaction proceeds under visible-light irradiation and involves the generation of a chlorine radical, which is responsible for the cleavage of the C-NO₂ bond. escholarship.orgescholarship.orgnih.gov This method is advantageous as it does not require a photoredox catalyst or noble metals and can be performed under mild conditions, often at room temperature. escholarship.orgresearchgate.net The reaction is not sensitive to air or moisture and has been shown to be scalable. escholarship.orgescholarship.org Density functional theory calculations have been used to elucidate the plausible reaction pathway for this substitution. escholarship.orgnih.gov This photochemical approach represents a significant departure from classical thermal methods, such as the Sandmeyer reaction, which requires a multi-step sequence of reduction, diazotization, and then substitution. escholarship.orgresearchgate.netresearchgate.net

Reductive Coupling Reactions

The nitro group of 1-(3-chlorocyclohexyl)-4-nitrobenzene is a primary site for chemical modification, particularly through reduction. A significant class of reactions for nitroarenes is reductive coupling, where the nitro group is reduced and simultaneously coupled with another reactant. While specific studies on 1-(3-chlorocyclohexyl)-4-nitrobenzene are not extensively documented, the reactivity can be inferred from general methodologies developed for nitroarenes.

One such powerful method is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides. researchgate.netepfl.ch This reaction provides a direct route to N-alkylated aniline derivatives. The proposed mechanism for this transformation involves the reduction of the nitro group to a nitroso intermediate. Concurrently, the iron catalyst activates the alkyl halide, leading to the formation of an alkyl radical. The coupling of the alkyl radical with the nitrosoarene, followed by further reduction, yields the final N-alkylated amine. researchgate.netresearchgate.net

Table 1: Plausible Reductive Coupling of 1-(3-Chlorocyclohexyl)-4-nitrobenzene with an Alkyl Halide (RX)

ReactantReagentsPlausible ProductReaction Type
1-(3-Chlorocyclohexyl)-4-nitrobenzeneAlkyl Halide (RX), Iron Catalyst, Reducing Agent (e.g., Zn)N-Alkyl-4-(3-chlorocyclohexyl)anilineIron-Catalyzed Reductive C-N Coupling

It is important to note that the presence of the chlorocyclohexyl group could potentially lead to side reactions, such as elimination or substitution, depending on the reaction conditions. The choice of reducing agent and catalyst would be crucial in steering the reaction towards the desired reductive coupling product.

Reactions of the Chlorocyclohexyl Moiety

The chlorine atom on the cyclohexyl ring is a leaving group, making this part of the molecule susceptible to nucleophilic substitution and elimination reactions.

The chlorocyclohexyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate. slideshare.net For a secondary halide like 1-(3-chlorocyclohexyl)-4-nitrobenzene, both pathways are possible.

A key factor that can influence the rate and stereochemistry of nucleophilic substitution is neighboring group participation (NGP) . stackexchange.comresearchgate.netwikipedia.orgvedantu.comlibretexts.org In this phenomenon, a nearby functional group within the same molecule acts as an internal nucleophile, often leading to an enhanced reaction rate and retention of stereochemistry. stackexchange.com In the case of 1-(3-chlorocyclohexyl)-4-nitrobenzene, the π-system of the nitro-substituted benzene (B151609) ring could potentially act as a neighboring group, stabilizing a carbocationic intermediate at the 3-position of the cyclohexyl ring through the formation of a phenonium ion. wikipedia.org This would favor an S(_N)1-type mechanism.

Table 2: Potential Nucleophilic Substitution Reactions and Mechanistic Pathways

Nucleophile (Nu⁻)Reaction ConditionsPlausible ProductPotential Mechanism
Hydroxide (OH⁻)Polar protic solvent1-(3-Hydroxycyclohexyl)-4-nitrobenzeneS(_N)1 or S(_N)2
Cyanide (CN⁻)Polar aprotic solvent1-(3-Cyanocyclohexyl)-4-nitrobenzeneS(_N)2 favored
Azide (N₃⁻)1-(3-Azidocyclohexyl)-4-nitrobenzeneS(_N)2 favored

In the presence of a strong base, 1-(3-chlorocyclohexyl)-4-nitrobenzene can undergo an elimination reaction to form a cyclohexene (B86901) derivative. msu.eduyoutube.comyoutube.comlibretexts.orgmasterorganicchemistry.com This reaction, known as dehydrohalogenation, involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. youtube.com

The regioselectivity of the elimination is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org For 1-(3-chlorocyclohexyl)-4-nitrobenzene, elimination could result in the formation of 1-(cyclohex-2-en-1-yl)-4-nitrobenzene or 1-(cyclohex-3-en-1-yl)-4-nitrobenzene.

The stereochemistry of the elimination is highly dependent on the mechanism. An E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of the hydrogen atom and the chlorine leaving group. msu.edu This conformational requirement can significantly influence the reaction rate and the product distribution in cyclohexyl systems. msu.edu An E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate and is less stereospecific.

Table 3: Potential Elimination Products

BasePlausible Major Product (Zaitsev)Plausible Minor ProductReaction Type
Sodium Ethoxide in Ethanol1-(Cyclohex-2-en-1-yl)-4-nitrobenzene1-(Cyclohex-3-en-1-yl)-4-nitrobenzeneE2
Potassium tert-Butoxide1-(Cyclohex-2-en-1-yl)-4-nitrobenzene1-(Cyclohex-3-en-1-yl)-4-nitrobenzeneE2 (with a bulky base)

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nsf.gov For 1-(3-Chlorocyclohexyl)-4-nitrobenzene, these methods provide clear signatures for the nitroaromatic and chlorocyclohexyl moieties.

The FTIR and Raman spectra of 1-(3-Chlorocyclohexyl)-4-nitrobenzene are dominated by the distinct vibrations of its two main components.

The nitro group (–NO₂) attached to the benzene (B151609) ring gives rise to two particularly strong and easily identifiable absorption bands in the FTIR spectrum. spectroscopyonline.com These correspond to:

Asymmetric N–O stretching: A strong band typically appearing in the 1550–1475 cm⁻¹ range for aromatic nitro compounds. libretexts.orgorgchemboulder.com

Symmetric N–O stretching: A strong band observed at a lower frequency, generally between 1360–1290 cm⁻¹. libretexts.orgorgchemboulder.com

These intense absorptions are a direct result of the large change in dipole moment during the N-O bond vibrations. spectroscopyonline.com

The chlorocyclohexyl group contributes several characteristic vibrations:

C–H stretching: The aliphatic C-H bonds of the cyclohexane (B81311) ring produce strong absorptions in the 2960–2850 cm⁻¹ region. pressbooks.pub These are distinct from the aromatic C-H stretches of the benzene ring, which appear above 3000 cm⁻¹.

C–Cl stretching: The carbon-chlorine bond vibration is found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position of this band can be influenced by the conformation of the chloro-substituent on the cyclohexane ring.

The aromatic ring itself contributes to the spectrum with C=C stretching bands in the 1600–1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. spectroscopyonline.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic NitroAsymmetric N–O Stretch1550–1475Strong
Aromatic NitroSymmetric N–O Stretch1360–1290Strong
Cyclohexyl C-HStretching2960–2850Strong
Cyclohexyl C-ClStretching800–600Medium-Strong
Aromatic C=CStretching1600–1450Medium-Variable

The cyclohexane ring is known for its chair conformation. The chlorine atom at the 3-position can exist in either an axial or an equatorial position. Vibrational spectroscopy can distinguish between these conformers, as the C–Cl stretching frequency is sensitive to its orientation.

Equatorial C–Cl bond: Generally absorbs at a higher wavenumber.

Axial C–Cl bond: Typically absorbs at a lower wavenumber.

By carefully analyzing the C–Cl absorption band in the fingerprint region, it is possible to determine the predominant conformation of the 3-chlorocyclohexyl group or to identify the presence of a mixture of conformers at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

NMR spectroscopy is arguably the most powerful tool for complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of 1-(3-Chlorocyclohexyl)-4-nitrobenzene show distinct signals for the aromatic and aliphatic portions of the molecule. The electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom significantly influence the chemical shifts of nearby nuclei.

¹H NMR:

Aromatic Protons: The protons on the nitrobenzene (B124822) ring are significantly deshielded and appear far downfield. Due to the para-substitution, they form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-3, H-5) are expected to resonate at a higher chemical shift (around 8.2 ppm) than the protons meta to the nitro group (H-2, H-6), which are adjacent to the cyclohexyl substituent (around 7.5 ppm). stackexchange.com

Cyclohexyl Protons: These protons appear in the upfield aliphatic region (1.0–4.5 ppm). nih.gov The proton on the carbon bearing the chlorine atom (H-3') is the most deshielded of the cyclohexyl protons (expected around 4.0 ppm) due to the electronegativity of chlorine. chemicalbook.com The proton on the carbon attached to the aromatic ring (H-1') would also be deshielded. The remaining methylene (B1212753) (–CH₂–) protons of the ring would appear as a complex series of overlapping multiplets in the 1.2–2.5 ppm range. libretexts.org

¹³C NMR:

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the nitro group. The carbon bearing the nitro group (C-4) is expected around 148 ppm, while the carbon attached to the cyclohexyl group (C-1) would also be a quaternary carbon with a distinct shift. stackexchange.comchemicalbook.com The carbons ortho to the nitro group (C-3, C-5) are expected around 123 ppm, and those meta to it (C-2, C-6) are expected near 129 ppm. stackexchange.com

Cyclohexyl Carbons: The carbon atom bonded to chlorine (C-3') will have the largest chemical shift in the aliphatic region, typically in the range of 60–65 ppm. chemicalbook.comspectrabase.com The carbon attached to the benzene ring (C-1') will also be downfield relative to the other saturated carbons. The remaining four carbons of the cyclohexane ring (C-2', C-4', C-5', C-6') are expected to appear in the 24–36 ppm range. docbrown.info

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic H-3, H-5~8.2~123
Aromatic H-2, H-6~7.5~129
Cyclohexyl H-3' (CH-Cl)~4.0~62
Cyclohexyl H-1' (CH-Ar)~2.5–3.0~45
Other Cyclohexyl H1.2–2.524–36
Aromatic C-4 (C-NO₂)-~148
Aromatic C-1 (C-Cyclohexyl)-~145

In ¹H NMR, spin-spin coupling between adjacent, non-equivalent protons provides valuable information about the connectivity of atoms.

Aromatic Region: The protons ortho and meta to the cyclohexyl group will appear as doublets due to coupling with their respective neighbors (a typical ³J coupling constant of ~8-9 Hz).

Aliphatic Region: The signals for the cyclohexyl protons will be highly complex. The H-3' proton (on the carbon with chlorine) will show multiple couplings to the protons on C-2' and C-4'. The complexity arises from the different coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions, which could be further analyzed using 2D NMR techniques like COSY to map out the entire spin system of the ring.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-(3-Chlorocyclohexyl)-4-nitrobenzene is primarily dictated by the nitrobenzene chromophore. Nitroaromatic compounds are known for their characteristic absorption bands. oup.com

The spectrum is expected to show two main absorption bands:

A very strong absorption band at shorter wavelengths, typically around 250–280 nm. This band is attributed to a π→π* electronic transition, which involves the promotion of an electron from a bonding π-orbital of the benzene ring to an antibonding π*-orbital that extends over the entire nitro-aromatic system. This is often described as an intramolecular charge transfer transition. oup.comnih.govacs.org

A much weaker absorption band at longer wavelengths, appearing as a shoulder around 340–355 nm. nih.govacs.org This band is assigned to a symmetry-forbidden n→π* transition, which involves the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π*-orbital. acs.org

The presence of the alkyl (chlorocyclohexyl) substituent on the benzene ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted nitrobenzene.

Transition TypeExpected λₘₐₓ (nm)Characteristics
π → π~260–280Strong intensity
n → π~340–355Weak intensity, often a shoulder

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Accurate Mass Determination and Isotopic Fingerprinting:While the exact mass can be calculated from the molecular formula, C₁₂H₁₄ClNO₂, no experimental mass spectrometry data is available to confirm this. An isomer, 1-(1-chlorocyclohexyl)-4-nitrobenzene, has a computed monoisotopic mass of 239.0713064 Da. It is expected that 1-(3-Chlorocyclohexyl)-4-nitrobenzene would have the same exact mass. The presence of a chlorine atom would produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, but this has not been experimentally verified.

Table 4.4.1: Predicted Mass Spectrometry Data

Property Predicted Value
Molecular Formula C₁₂H₁₄ClNO₂
Monoisotopic Mass 239.0713 Da
M+ Peak (¹²C₁₂¹H₁₄³⁵Cl¹⁴N¹⁶O₂) 239.0713
M+2 Peak (¹²C₁₂¹H₁₄³⁷Cl¹⁴N¹⁶O₂) 241.0683
M/M+2 Intensity Ratio ~3:1

Note: This data is theoretical and not based on experimental findings.

X-ray Crystallography for Solid-State Structural Determination:A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of 1-(3-Chlorocyclohexyl)-4-nitrobenzene. Therefore, no information is available regarding its solid-state conformation, crystal system, space group, unit cell dimensions, or intermolecular interactions.

Due to the absence of empirical data across all specified analytical techniques, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and quality standards.

Computational Chemistry and Theoretical Investigations of 1 3 Chlorocyclohexyl 4 Nitrobenzene

Molecular Structure and Geometry Optimization

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. This procedure identifies the lowest energy arrangement of atoms, providing critical data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to predict molecular geometries and energies. wikipedia.orgyoutube.com DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy, making it a common choice for molecules of this size. unpatti.ac.idglobalresearchonline.net Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without reliance on experimental data. wikipedia.org

For 1-(3-Chlorocyclohexyl)-4-nitrobenzene, geometry optimization would be performed using a suitable basis set, such as 6-31G(d) or a larger set like 6-311++G(d,p), to accurately describe the electronic distribution. unpatti.ac.idglobalresearchonline.netnih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, corresponding to a stable conformation. Calculations on analogous substituted nitrobenzenes show that the nitro group and the benzene (B151609) ring tend to be planar to maximize conjugation, though steric hindrance from bulky substituents can cause slight twisting. unpatti.ac.idglobalresearchonline.net The presence of substituents alters the bond lengths and angles of the benzene ring from their ideal hexagonal geometry. unpatti.ac.id

Below is a table of representative geometric parameters expected for 1-(3-Chlorocyclohexyl)-4-nitrobenzene, based on DFT calculations of similar molecules.

Table 1: Predicted Geometric Parameters from DFT Calculations.
ParameterBond/AngleTypical Value
Bond Lengths (Å)C-NO₂1.47 - 1.49 Å
N-O1.22 - 1.24 Å
C-Cl1.78 - 1.82 Å
Bond Angles (°)O-N-O~123 - 125°
C-C-NO₂~118 - 120°

The chlorocyclohexyl ring introduces significant conformational complexity. Six-membered rings like cyclohexane (B81311) predominantly adopt a chair conformation, which minimizes both angle strain and torsional strain. nih.gov In a 1,3-disubstituted cyclohexane, two diastereomers are possible: cis and trans. Each of these can exist as two interconverting chair conformers through a process called a ring flip. spcmc.ac.inscribd.comfiveable.me

The stability of these conformers is dictated by the steric interactions of the substituents, which can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. bbruner.org Substituents generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

cis-isomer : The cis configuration places both the chloro and the 4-nitrophenyl groups on the same face of the ring. This can lead to a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is significantly more stable as it avoids the severe steric strain of 1,3-diaxial interactions. libretexts.orglibretexts.org

trans-isomer : The trans configuration places the substituents on opposite faces of the ring. This results in one substituent being axial and the other equatorial (a,e or e,a). The two conformers are energetically equivalent if the substituents are identical. spcmc.ac.in However, with different substituents like chloro and 4-nitrophenyl, the conformer that places the bulkier 4-nitrophenyl group in the equatorial position would be favored. libretexts.org

Computational methods can precisely calculate the energy difference between these conformers, predicting the dominant species at equilibrium.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.meyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. taylorandfrancis.com

The following table presents representative FMO energies for a substituted nitrobenzene (B124822), calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Representative Frontier Molecular Orbital Energies.
OrbitalEnergy (eV)
LUMO-3.5 to -4.0 eV
HOMO-7.5 to -8.0 eV
HOMO-LUMO Gap (ΔE)~4.0 - 4.5 eV

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In 1-(3-Chlorocyclohexyl)-4-nitrobenzene, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, which are highly electronegative. nih.govicm.edu.pl Conversely, the hydrogen atoms of the benzene ring and the cyclohexyl group would exhibit positive potential. The electron-withdrawing nitro group pulls electron density from the aromatic ring, creating a region of lower electron density (less negative or more positive potential) on the ring itself, which deactivates it towards electrophilic substitution. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.govwikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for analyzing delocalization effects and charge transfer between different parts of a molecule. uni-muenchen.de

For 1-(3-Chlorocyclohexyl)-4-nitrobenzene, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitro group's oxygen atoms into the antibonding orbitals (π*) of the benzene ring. This donor-acceptor interaction is a key feature of nitroaromatic compounds and contributes to their electronic properties. mdpi.com The analysis would also reveal hyperconjugative interactions between the C-H bonds of the cyclohexyl ring and adjacent orbitals. Furthermore, NBO calculates the partial charges on each atom, providing a more refined view of the charge distribution than simpler models and helping to explain the intermolecular forces, such as dispersion and electrostatic interactions, that govern the molecule's physical properties. researchgate.netnih.gov

The table below shows illustrative NBO charges on key atoms, indicating the electron-withdrawing effect of the nitro group.

Table 3: Representative Natural Bond Orbital (NBO) Atomic Charges.
AtomTypical NBO Charge (e)
N (in NO₂)+0.40 to +0.50
O (in NO₂)-0.45 to -0.55
C (attached to NO₂)+0.10 to +0.20
Cl-0.15 to -0.25

Reaction Mechanism and Transition State Calculations

Computational methods are instrumental in mapping the energetic landscape of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Elucidation of Elementary Steps and Reaction Pathways

The synthesis of 1-(3-chlorocyclohexyl)-4-nitrobenzene likely involves the reaction of a cyclohexyl-containing precursor with a nitrating agent or the chlorination of a cyclohexylnitrobenzene derivative. Computational studies can elucidate the elementary steps of such reactions. For instance, in related electrophilic aromatic substitution reactions like the nitration of nitrobenzene, density functional theory (DFT) calculations have been used to map out the reaction pathway. researchgate.net These studies typically identify a two-step mechanism involving the formation of a Wheland intermediate (a tetrahedral cation). researchgate.net The initial electrophilic attack of the nitronium ion on the benzene ring is the rate-determining step. researchgate.net

For the chlorocyclohexyl moiety, potential reaction pathways could involve elimination reactions. Theoretical calculations on the gas-phase elimination kinetics of similar molecules, such as chlorocyclohexane (B146310), have been performed using DFT methods. These studies suggest a non-synchronous four-membered cyclic transition state for the elimination of HCl.

By analogy, computational modeling of the synthesis of 1-(3-chlorocyclohexyl)-4-nitrobenzene would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactants and products.

Thermodynamic and Kinetic Barrier Calculations

The feasibility of a proposed reaction mechanism is assessed by calculating its thermodynamic and kinetic parameters.

Kinetics: The activation energy, or the energy barrier of the transition state relative to the reactants, determines the rate of the reaction. In the computational study of nitrobenzene nitration, the activation Gibbs free energies for the attack at the ortho, meta, and para positions were calculated to determine the regioselectivity of the reaction. researchgate.net The meta position was found to have the lowest activation barrier, consistent with experimental observations. researchgate.net

A hypothetical reaction to form 1-(3-chlorocyclohexyl)-4-nitrobenzene would be analyzed similarly. The calculated activation energies for different potential pathways would reveal the most likely route for its formation.

Table 1: Illustrative Calculated Activation Gibbs Free Energies for the Nitration of Nitrobenzene

Position of AttackActivation Gibbs Free Energy (kcal/mol)
Ortho16.6
Meta15.1
Para18.0

Data from a DFT study on the nitration of nitrobenzene and is illustrative for the types of calculations performed. researchgate.net

Solvation Models in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM), are commonly used. smf.mx These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

Studies on the effects of solvents on the properties of substituted nitrobenzenes have utilized the CPCM method to investigate how the solvent medium affects electronic properties. smf.mx For a reaction leading to 1-(3-chlorocyclohexyl)-4-nitrobenzene, including a solvation model in the calculations would provide more realistic energy barriers and reaction energies, especially if charged intermediates are involved. The choice of solvent in the model would be matched to the experimental conditions.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

Simulated Vibrational and Electronic Spectra

Vibrational Spectra: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations are widely used to compute these frequencies. A frequency calculation on the optimized geometry of 1-(3-chlorocyclohexyl)-4-nitrobenzene would yield a set of vibrational modes and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. For example, a DFT analysis of the vibrational spectra of nitrobenzene has been performed to assign its characteristic vibrational modes.

Electronic Spectra: The electronic transitions of a molecule give rise to its ultraviolet-visible (UV-Vis) spectrum. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. A TD-DFT calculation for 1-(3-chlorocyclohexyl)-4-nitrobenzene would predict the wavelengths of maximum absorption (λmax), which are related to the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For 1-(3-chlorocyclohexyl)-4-nitrobenzene, a GIAO calculation, usually performed at the DFT level, would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted shifts can be compared to experimental spectra to aid in peak assignment and confirm the proposed structure. The accuracy of these predictions can be improved by considering conformational flexibility and solvation effects.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Monosubstituted Benzenes (Relative to Benzene)

SubstituentC-1 (ipso)C-2 (ortho)C-3 (meta)C-4 (para)
-NO₂+20.0-4.8+0.9+5.8
-Cl+6.2+0.4+1.3-1.9
-CH₃+9.3+0.7-0.1-2.9

This data is for simple monosubstituted benzenes and serves to illustrate the type of information that can be obtained from computational NMR predictions.

Structure Reactivity Relationships and Substituent Effects in Aryl Cyclohexyl Systems

Impact of the Nitro Group on Aromatic Ring Reactivity

The nitro (-NO₂) group is a powerful modulator of aromatic reactivity, primarily due to its strong electron-withdrawing nature. This influence is exerted through both inductive and resonance effects, fundamentally altering the electron density of the benzene (B151609) ring and dictating its behavior in substitution reactions.

Electron-Withdrawing Effects on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding via the attack of an electron-deficient species (an electrophile) on the electron-rich π-system of the aromatic ring. The presence of a nitro group significantly diminishes the ring's nucleophilicity, thereby deactivating it towards electrophilic attack. youtube.comquora.commasterorganicchemistry.com

This deactivation arises from two primary mechanisms:

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative, leading to a strong inductive pull of electron density from the ring through the sigma bond. youtube.com

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance. The π-electrons from the ring are delocalized onto the electronegative oxygen atoms of the nitro group. youtube.comquora.com This delocalization results in the development of partial positive charges at the ortho and para positions of the ring. youtube.comquora.com

Because the ortho and para positions are rendered significantly electron-deficient, incoming electrophiles are repelled from these sites. The meta position, while also deactivated by the inductive effect, does not bear a formal positive charge in any resonance structure and is thus the least deactivated position. youtube.com Consequently, the nitro group acts as a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. youtube.comquora.com

EffectDescriptionConsequence for EAS
Inductive (-I) The highly electronegative nitro group pulls electron density away from the ring through the σ-bond.Decreases overall electron density of the ring, making it less attractive to electrophiles.
Resonance (-M) π-electrons from the ring are delocalized onto the nitro group, creating positive charges at the ortho and para positions.Strongly deactivates the ortho and para positions, directing incoming electrophiles to the meta position.

Activation for Nucleophilic Aromatic Substitution

While the nitro group deactivates the ring towards electrophiles, it has the opposite effect in nucleophilic aromatic substitution (SNAr). youtube.com This type of reaction involves the attack of a nucleophile on an aromatic ring that is electron-poor and possesses a good leaving group. The nitro group is one of the most common and effective activating groups for SNAr reactions. byjus.comwikipedia.org

Activation occurs because the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to attack by electron-rich nucleophiles. chemistrysteps.com The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com

The stability of this intermediate is key to the reaction's feasibility. The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance, but only when it is positioned ortho or para to the leaving group. byjus.compressbooks.pub In the case of 1-(3-Chlorocyclohexyl)-4-nitrobenzene, if a leaving group were present on the aromatic ring, the para-nitro group would effectively stabilize the negative charge of the intermediate, thereby facilitating the substitution. If the nitro group were in the meta position, it could not participate in resonance stabilization of the intermediate, and the reaction would be significantly slower or not occur at all. youtube.com

Influence of the Chlorocyclohexyl Substituent on Aromatic and Cyclohexyl Reactivity

The 1-(3-chlorocyclohexyl) group influences the molecule's reactivity through a combination of steric and electronic factors, affecting reactions on both the aromatic ring and the cyclohexane (B81311) ring itself.

Steric and Electronic Effects on Reaction Rates and Selectivity

The chlorocyclohexyl substituent imparts distinct electronic and steric characteristics:

Steric Effects: The cyclohexyl group is sterically bulky. This steric hindrance can affect the rate of reactions occurring at the aromatic ring, particularly at the ortho positions, by impeding the approach of reagents. acs.orgmsu.edu For reactions occurring on the cyclohexane ring itself, such as nucleophilic substitution (SN2) or elimination (E2) at the carbon bearing the chlorine, steric hindrance from the bulky aryl group and adjacent ring hydrogens plays a critical role in determining reaction rates and pathways. acs.orglibretexts.org For instance, a bulky group can hinder the backside attack required for an SN2 reaction, potentially favoring other mechanisms like SN1 or elimination. msu.edu

Conformational Influence on Reactivity

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. prezi.com Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com The relative stability of these conformers and the ease of interconversion (ring-flipping) have a profound impact on reactivity. prezi.com

For 1-(3-Chlorocyclohexyl)-4-nitrobenzene, both the 4-nitrophenyl group and the chlorine atom are substituents on the cyclohexane ring. Generally, larger substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions (steric strain between an axial substituent and axial hydrogens on the same side of the ring). youtube.com

The conformation of the chlorocyclohexyl ring is critical for reactions such as E2 elimination. The E2 mechanism requires a specific anti-periplanar arrangement of the departing hydrogen and the leaving group (chlorine). youtube.com This stereoelectronic requirement is met ideally when both the hydrogen and the leaving group are in axial positions. youtube.com Therefore, the conformer in which the chlorine atom is axial, although likely less stable and less populated, may be the one that undergoes elimination more readily. youtube.com Similarly, for SN2 reactions, the accessibility of the carbon-chlorine bond to an incoming nucleophile is highly dependent on its axial or equatorial position and the steric hindrance presented by the rest of the molecule in that specific conformation.

Substituent PositionRelative StabilityImplication for Reactivity (on Cyclohexane Ring)
Equatorial More stable (generally preferred for bulky groups)SN2 attack may be sterically hindered. E2 elimination is slow or does not occur as the anti-periplanar requirement is not met.
Axial Less stable (due to 1,3-diaxial interactions)SN2 attack is possible. E2 elimination is favored if an adjacent axial hydrogen is present (anti-periplanar arrangement).

Quantitative Structure-Reactivity Relationships (QSRR) Applied to Complex Organohalogen Compounds

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that seek to correlate the chemical structure of compounds with their reactivity or other properties. nih.gov These models are particularly useful for complex molecules like organohalogens, where predicting reactivity based on first principles alone can be challenging. diva-portal.orgresearchgate.net

A QSRR study for a series of compounds related to 1-(3-Chlorocyclohexyl)-4-nitrobenzene would involve several steps:

Data Set Compilation: A series of structurally similar organohalogen compounds would be synthesized, and their reaction rates for a specific transformation (e.g., nucleophilic substitution, elimination) would be experimentally measured.

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed reactivity. chemrxiv.org

For complex organohalogens, relevant descriptors might include:

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular weight, number of halogen atoms, ring countBasic molecular composition and size.
Topological Connectivity indices (e.g., Randić index), Wiener indexAtom connectivity and branching.
Geometric Molecular surface area, volume, bond lengths, bond angles3D shape and size of the molecule.
Quantum-Chemical Dipole moment, partial atomic charges, HOMO/LUMO energiesElectronic properties, charge distribution, and frontier molecular orbitals.
Hydrophobicity LogP (octanol-water partition coefficient)Polarity and solubility characteristics.

By developing a robust QSRR model, researchers could predict the reactivity of new, unsynthesized organohalogen compounds, thereby accelerating the discovery process and providing deeper insights into the molecular features that govern chemical reactions. nih.gov

Theoretical Models for Predicting Substituent Effects

The prediction of substituent effects on the reactivity of complex organic molecules like 1-(3-Chlorocyclohexyl)-4-nitrobenzene relies on a combination of empirical linear free-energy relationships (LFERs) and modern computational methods. These theoretical models provide a quantitative framework for understanding how the structural and electronic properties of substituents—in this case, the chloro group on the cyclohexyl ring and the nitro group on the benzene ring—modulate the molecule's behavior in chemical reactions.

The most foundational of these models are the Hammett and Taft equations, which correlate reaction rates and equilibrium constants based on substituent-specific parameters. scribd.comwikipedia.org More advanced approaches, such as those based on quantum chemistry, offer a more detailed and fundamental prediction of molecular properties and reactivity.

Linear Free-Energy Relationships (LFERs)

LFERs are based on the principle that a change in the Gibbs free energy of activation for a given reaction series is proportional to the change in the Gibbs free energy for a reference reaction when substituents are varied. wikipedia.org

The Hammett Equation: Developed by Louis P. Hammett, this equation is a cornerstone for quantifying the electronic influence of substituents on the reactivity of aromatic systems. wikipedia.orgustc.edu.cn It is particularly relevant for assessing the impact of the 4-nitro group on reactions involving the benzene ring of 1-(3-Chlorocyclohexyl)-4-nitrobenzene. The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reaction.

k₀ or K₀ is the constant for the unsubstituted reference reaction (e.g., with hydrogen instead of the substituent).

σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. scribd.com

ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents. scribd.com

For the 4-nitro group in the target molecule, the substituent constant (σₚ) is strongly positive, reflecting its powerful electron-withdrawing nature through both resonance and inductive effects. This significantly influences reactions at the aromatic ring, for example, by deactivating the ring towards electrophilic substitution and stabilizing negative charges in transition states or intermediates.

Interactive Table: Hammett Substituent Constants (σ)

Substituent σ_meta σ_para Electronic Effect
-NO₂ 0.71 0.78 Strong Electron-Withdrawing
-Cl 0.37 0.23 Electron-Withdrawing
-CH₃ -0.07 -0.17 Weak Electron-Donating

The Taft Equation: The Hammett equation is limited to aromatic systems where steric effects are often negligible for meta and para substituents. Robert W. Taft extended this concept to aliphatic systems and to ortho-substituted aromatic systems where steric hindrance is significant. wikipedia.orgdalalinstitute.com The Taft equation is crucial for analyzing the effect of the 3-chloro substituent on the cyclohexyl ring. It separates the polar (inductive), steric, and resonance effects. wikipedia.org The general form is:

log(kₛ/kCH₃) = ρσ + δEₛ

Where:

ρ* is the sensitivity factor for the reaction to polar effects.

σ* is the polar substituent constant , which describes the inductive and field effects of the substituent. wikipedia.org

δ is the sensitivity factor for the reaction to steric effects.

Eₛ is the steric substituent constant . wikipedia.org

The chloro group on the cyclohexyl ring exerts both a polar (electron-withdrawing) effect, captured by its σ* value, and a steric effect, quantified by its Eₛ value. These parameters are essential for predicting how the substituent influences reaction rates at nearby functional groups.

Interactive Table: Taft Polar (σ*) and Steric (Eₛ) Substituent Constants

Substituent (R in R-CH₂) σ* Eₛ
-H 0.49 0.25
-Cl 1.05 -0.24
-C₆H₅ 0.22 -0.38
-CH₃ 0.00 0.00

Quantum Mechanical Models

While LFERs provide excellent empirical correlations, modern computational chemistry offers a more fundamental approach to predicting substituent effects. Methods like Density Functional Theory (DFT) and other ab initio calculations can model the electronic structure of 1-(3-Chlorocyclohexyl)-4-nitrobenzene with high accuracy. smf.mx

These computational models can be used to determine a variety of molecular properties that explain reactivity, including:

Charge Distribution: Calculating the partial atomic charges throughout the molecule can reveal the electron-donating or withdrawing character of substituents and identify potential sites for nucleophilic or electrophilic attack.

Molecular Orbital Analysis: The energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO) are critical indicators of chemical reactivity. smf.mx Electron-withdrawing groups like the nitro substituent lower the energy of these orbitals.

Thermodynamic and Kinetic Calculations: Computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reaction rates from first principles. This allows for a detailed investigation of how substituents stabilize or destabilize key points along a reaction coordinate. nih.gov

For 1-(3-Chlorocyclohexyl)-4-nitrobenzene, DFT calculations could precisely map the electron density shifts caused by both the chloro and nitro groups, predict the molecule's dipole moment, and model its reactivity in various chemical transformations, providing insights that complement the empirical data from Hammett and Taft analyses. smf.mx

Environmental Chemical Fate and Transformation Pathways Excluding Ecotoxicity

Environmental Transport and Distribution BehaviorData regarding the environmental transport and distribution of 1-(3-Chlorocyclohexyl)-4-nitrobenzene, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), bioconcentration factor (BCF), and Henry's Law constant, are not available. These parameters are essential for predicting how the chemical would move between air, water, and soil compartments in the environment.

Due to the complete absence of specific data for 1-(3-Chlorocyclohexyl)-4-nitrobenzene, it is not possible to construct the requested scientifically accurate article.

Sorption to Soil and Sediment Components

The movement and distribution of 1-(3-chlorocyclohexyl)-4-nitrobenzene in the environment are significantly influenced by its sorption to soil and sediment. This process is primarily governed by the compound's physicochemical properties and the characteristics of the soil and sediment, such as organic matter content and clay composition.

The structure of 1-(3-chlorocyclohexyl)-4-nitrobenzene suggests a moderate to high potential for sorption to soil and sediment. The presence of the nonpolar cyclohexyl group and the moderately lipophilic nitrobenzene (B124822) moiety would contribute to a significant octanol-water partition coefficient (Kow), a key indicator of a substance's tendency to associate with organic matter. For a structurally similar compound, 1-(1-chlorocyclohexyl)-4-nitrobenzene, a computed XLogP3-AA value of 3.7 is reported, indicating a notable affinity for fatty tissues and, by extension, soil organic matter. nih.gov

Nitroaromatic compounds, in general, exhibit complex sorption behaviors. While hydrophobic partitioning with soil organic matter is a primary mechanism, other interactions such as π-π electron donor-acceptor interactions between the nitroaromatic structure and aromatic components of soil organic matter can also play a role. nih.gov The presence of the chlorine atom can further influence sorption through van der Waals forces and potential dipole-dipole interactions.

The mobility of 1-(3-chlorocyclohexyl)-4-nitrobenzene in soil is therefore expected to be limited, particularly in soils with high organic carbon content. In such environments, the compound would tend to be retained in the upper soil layers, reducing its potential for leaching into groundwater. In soils with low organic matter, sorption to clay minerals may become more significant, although this is generally a less dominant process for non-ionic organic compounds.

Estimated Physicochemical Properties Influencing Sorption

PropertyEstimated Value/RangeBasis for Estimation
Molecular Weight~239.70 g/molBased on the molecular formula of the structurally similar 1-(1-chlorocyclohexyl)-4-nitrobenzene. nih.gov
Octanol-Water Partition Coefficient (LogP)~3.7Based on the computed XLogP3-AA value for 1-(1-chlorocyclohexyl)-4-nitrobenzene, suggesting moderate lipophilicity. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Moderate to HighInferred from the estimated LogP value and the general behavior of nitroaromatic and chlorinated organic compounds.

Volatilization and Atmospheric Dispersion

The potential for 1-(3-chlorocyclohexyl)-4-nitrobenzene to volatilize from soil and water surfaces and undergo subsequent atmospheric dispersion is dependent on its vapor pressure and Henry's Law constant. While specific data for this compound are unavailable, estimations can be made by considering its structural features and comparing it to related compounds.

The presence of the nitrobenzene group suggests a relatively low volatility. Nitrobenzene itself has a moderate vapor pressure and Henry's Law constant, allowing for some volatilization from water and moist soils. cdc.gov However, the addition of the bulky and heavier chlorocyclohexyl group to the molecule would be expected to significantly decrease its vapor pressure and, consequently, its tendency to enter the gas phase.

For comparison, chloronitrobenzene isomers have vapor pressures in the range of 0.022 to 0.097 mm Hg at 25°C and Henry's Law constants around 1.4 x 10⁻⁵ to 4.9 x 10⁻⁶ atm-m³/mol. nih.govnih.gov It is anticipated that 1-(3-chlorocyclohexyl)-4-nitrobenzene would exhibit a lower vapor pressure and Henry's Law constant than these smaller molecules.

Therefore, volatilization from dry soil surfaces is likely to be a minor environmental transport pathway. From moist soil and water, some volatilization may occur, but it is not expected to be a dominant fate process. Once in the atmosphere, its dispersion would be governed by meteorological conditions. Due to its expected low volatility, long-range atmospheric transport is unlikely to be significant.

Estimated Properties Influencing Volatilization

PropertyEstimated Value/RangeBasis for Estimation
Vapor PressureLowExpected to be lower than that of chloronitrobenzene isomers due to higher molecular weight and larger molecular size.
Henry's Law ConstantLowAnticipated to be lower than that of nitrobenzene and its simpler chlorinated derivatives, indicating a lower tendency to partition from water to air. cdc.gov
Atmospheric FateLimited DispersionDue to low expected volatility, significant atmospheric dispersion and long-range transport are not anticipated.

Advanced Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules and Heterocycles

Nitroaromatic compounds are foundational materials in organic synthesis, primarily due to the versatility of the nitro group, which can be readily transformed into a variety of other functional groups. nih.govuts.edu.au The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution and influences the regioselectivity of electrophilic substitution on the benzene (B151609) ring. wikipedia.org

One of the most significant applications of nitroaromatics is in the synthesis of nitrogen-containing heterocycles. unimi.itshareok.org The reduction of the nitro group to an amine is a key step in the construction of important heterocyclic scaffolds such as indoles, quinolines, and pyridines. unimi.itmdpi.com For instance, ortho-substituted nitroarenes can undergo reductive cyclization to form a variety of heterocyclic systems. unimi.it In the case of 1-(3-chlorocyclohexyl)-4-nitrobenzene, the nitro group can be reduced to an aniline (B41778) derivative. This resulting amino group can then participate in cyclization reactions with other reagents to form more complex molecules. The chlorocyclohexyl group, while primarily acting as a bulky, non-polar substituent, could influence reaction outcomes through steric hindrance and by modifying the solubility of intermediates.

The reactivity of the nitro group also allows for its use in C-C bond-forming reactions. For example, nitroalkanes can participate in Henry reactions (nitroaldol reactions) and Michael additions, demonstrating the versatility of this functional group in constructing complex carbon skeletons. wikipedia.org While these reactions are more typical for aliphatic nitro compounds, the principles can be extended to derivatives of nitroaromatics under specific conditions.

The table below summarizes potential synthetic transformations of the nitro group in a compound like 1-(3-Chlorocyclohexyl)-4-nitrobenzene, leading to key intermediates for more complex molecules.

Transformation Reagents Product Functional Group Potential Application in Synthesis
Nitro Group ReductionH₂, Pd/C or Fe/HClAmine (-NH₂)Synthesis of heterocycles, dyes, and polymers
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., RO⁻, RS⁻)Ether or ThioetherModification of the aromatic ring for specialized materials
Partial ReductionZn/NH₄ClHydroxylamine (B1172632) (-NHOH)Precursor for N-O bond containing heterocycles

Precursors for Industrial Chemicals (e.g., dyes, polymers, specific intermediates)

Nitroaromatic compounds are cornerstones of the chemical industry, serving as precursors to a vast array of commercial products. nih.govnih.gov The large-scale production of nitrobenzene (B124822), for example, is primarily dedicated to its conversion to aniline, a key intermediate for the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), which is a monomer for polyurethane production. mcgroup.co.uk By analogy, 1-(3-chlorocyclohexyl)-4-nitrobenzene could potentially be reduced to 4-(3-chlorocyclohexyl)aniline, which could then be used to synthesize specialty polymers with modified properties conferred by the bulky chlorocyclohexyl substituent, such as altered solubility, thermal stability, or mechanical properties.

The dye industry has historically relied heavily on nitrobenzene derivatives. google.comresearchgate.net The conversion of the nitro group to an amino group, followed by diazotization and coupling reactions, is a classic route to azo dyes. mdpi.com The specific shade and properties of the dye can be tuned by the substituents on the aromatic ring. The presence of the chlorocyclohexyl group in 1-(3-chlorocyclohexyl)-4-nitrobenzene could lead to dyes with unique shades or improved fastness properties on certain fabrics.

Furthermore, chlorinated aliphatic hydrocarbons are widely used as solvents and intermediates in the chemical industry. researchgate.netepa.govregenesis.comencyclopedia.pub The combination of a chlorinated aliphatic moiety and a nitroaromatic system in one molecule could make 1-(3-chlorocyclohexyl)-4-nitrobenzene a useful intermediate for agrochemicals or pharmaceuticals, where such combinations of functional groups are often found.

The following table outlines the potential industrial applications of 1-(3-Chlorocyclohexyl)-4-nitrobenzene as a precursor.

Industrial Sector Potential Intermediate Final Product Class Role of 1-(3-Chlorocyclohexyl)-4-nitrobenzene
Polymer Industry4-(3-Chlorocyclohexyl)aniline and subsequently diisocyanatesPolyurethanes, PolyamidesMonomer precursor for specialty polymers
Dye Industry4-(3-Chlorocyclohexyl)anilineAzo DyesBuilding block for novel colorants
AgrochemicalsVarious functionalized derivativesPesticides, HerbicidesStarting material for complex active ingredients
PharmaceuticalsFunctionalized aniline derivativesActive Pharmaceutical Ingredients (APIs)Scaffold for the synthesis of new drug candidates

Role in Fundamental Research on Molecular Recognition and Self-Assembly (if applicable without biological context)

The study of non-covalent interactions is fundamental to understanding molecular recognition and self-assembly, which are key principles in supramolecular chemistry and materials science. wikipedia.orgacs.org 1-(3-Chlorocyclohexyl)-4-nitrobenzene possesses distinct structural features that would make it an interesting candidate for such fundamental research.

The nitroaromatic portion of the molecule can participate in several types of non-covalent interactions. The electron-deficient nature of the nitrobenzene ring allows it to act as a π-acceptor in π-π stacking interactions with electron-rich aromatic systems. instras.com The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. openstax.orglibretexts.org The ability of nitroaromatic compounds to be recognized by various host molecules, such as cyclodextrins and specifically designed molecular probes, has been a subject of extensive research. instras.comnih.gov

The interplay between the polar, π-acidic nitrobenzene unit and the non-polar, sterically demanding chlorocyclohexyl group could lead to complex self-assembly behavior, potentially forming liquid crystals or other ordered structures. Research into how these different non-covalent forces direct the assembly of such molecules can provide fundamental insights into the design of new materials with tailored properties.

The table below details the potential non-covalent interactions that 1-(3-Chlorocyclohexyl)-4-nitrobenzene could participate in, which are relevant to molecular recognition and self-assembly.

Molecular Moiety Type of Non-Covalent Interaction Potential Role in Recognition/Assembly
Nitrobenzene Ringπ-π Stacking (as a π-acceptor)Directional assembly with electron-rich aromatic systems
Nitro GroupHydrogen Bonding (acceptor)Formation of specific intermolecular contacts with hydrogen bond donors
Chlorocyclohexyl GroupVan der Waals ForcesNon-specific packing and aggregation in non-polar environments
Chlorine AtomHalogen BondingDirectional interaction with Lewis bases
Cyclohexane (B81311) RingSteric InteractionsControl of molecular packing and conformation

Q & A

Q. What are the recommended safety protocols for handling 1-(3-Chlorocyclohexyl)-4-nitrobenzene in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize airborne exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For vapor exposure, use NIOSH-certified respirators with organic vapor cartridges .
  • Emergency Measures : Ensure access to safety showers and eye wash stations. In case of spills, contain the material using inert absorbents (e.g., vermiculite) and dispose of it as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of 1-(3-Chlorocyclohexyl)-4-nitrobenzene?

Methodological Answer:

  • Pd-Catalyzed Cross-Coupling : A Pd(I)-mediated approach can functionalize cyclohexyl halides, as demonstrated in analogous syntheses of nitrobenzene derivatives (e.g., (Z)-1-(2-bromo-1-chlorohexa-1,5-dien-1-yl)-4-nitrobenzene) .
  • Nitrobenzene Functionalization : Chlorination of 4-nitrobenzene precursors using SOCl₂ or PCl₅ under anhydrous conditions, followed by cyclohexyl group introduction via Friedel-Crafts alkylation .

Q. How can the purity and structural integrity of 1-(3-Chlorocyclohexyl)-4-nitrobenzene be verified post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity .
  • Spectroscopy : Confirm structure via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~70–80 ppm for cyclohexyl carbons) and FT-IR (C-Cl stretch at ~550–750 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 1-(3-Chlorocyclohexyl)-4-nitrobenzene in electrophilic substitution reactions?

Methodological Answer:

  • Quantum Chemical Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nitro group as a meta-director) .
  • QSAR Analysis : Use Quantitative Structure-Activity Relationship models to correlate substituent effects (e.g., chloro vs. nitro groups) with reaction rates in nitration or halogenation .

Q. How can researchers resolve contradictory data regarding the carcinogenic potential of nitrobenzene derivatives like 1-(3-Chlorocyclohexyl)-4-nitrobenzene?

Methodological Answer:

  • Mechanistic Studies : Evaluate genotoxicity via Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenic nitroso intermediates .
  • In Vivo Models : Conduct rodent bioassays (e.g., 24-month exposure studies) to assess tumor incidence, with histopathological analysis of liver and kidney tissues .

Q. What are the challenges in characterizing the stereochemical outcomes of reactions involving 1-(3-Chlorocyclohexyl)-4-nitrobenzene?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers of cyclohexyl derivatives .
  • Dynamic NMR : Analyze diastereotopic protons in the cyclohexyl ring at low temperatures (e.g., -40°C) to determine conformational stability .

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